2-Butene, 1,4-dimorpholino-2-(phenylthio)-
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Overview
Description
2-Butene, 1,4-dimorpholino-2-(phenylthio)- is a chemical compound with the molecular formula C₁₈H₂₆N₂O₂S It is known for its unique structure, which includes a butene backbone substituted with morpholino and phenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,4-dimorpholino-2-(phenylthio)- typically involves the reaction of morpholine and thiophenol with a suitable butene derivative. One common method includes the following steps:
Starting Materials: Morpholine and thiophenol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 2-Butene, 1,4-dimorpholino-2-(phenylthio)- may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Butene, 1,4-dimorpholino-2-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The morpholino and phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
2-Butene, 1,4-dimorpholino-2-(phenylthio)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce morpholino and phenylthio groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butene, 1,4-dimorpholino-2-(phenylthio)- involves its interaction with molecular targets through its functional groups. The morpholino group can form hydrogen bonds and interact with polar sites, while the phenylthio group can engage in hydrophobic interactions and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimorpholino-2-phenylmercapto-but-2-en
- 1,4-Dimorpholino-2-phenylsulfanyl-but-2-ene
Comparison
Compared to similar compounds, 2-Butene, 1,4-dimorpholino-2-(phenylthio)- is unique due to its specific substitution pattern and the presence of both morpholino and phenylthio groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64037-55-4 |
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Molecular Formula |
C18H26N2O2S |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-[(Z)-4-morpholin-4-yl-2-phenylsulfanylbut-2-enyl]morpholine |
InChI |
InChI=1S/C18H26N2O2S/c1-2-4-17(5-3-1)23-18(16-20-10-14-22-15-11-20)6-7-19-8-12-21-13-9-19/h1-6H,7-16H2/b18-6- |
InChI Key |
ZOMHQIPVPLKQBW-FXBPXSCXSA-N |
Isomeric SMILES |
C1COCCN1C/C=C(/CN2CCOCC2)\SC3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CC=C(CN2CCOCC2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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